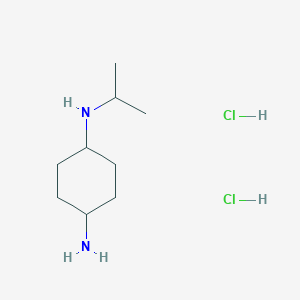

(1R*,4R*)-N1-Isopropylcyclohexane-1,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of cyclohexane-1,4-diamine, which is a type of organic compound known as a cyclohexylamine . Cyclohexylamines are compounds containing a cyclohexylamine moiety, which consists of a cyclohexane linked to one or more amine groups .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclohexane ring with amine groups at the 1 and 4 positions, and an isopropyl group attached to one of the nitrogen atoms .Scientific Research Applications

Synthesis and Structural Properties

Cyclohexane diamine derivatives are fundamental in synthesizing complexes with potential applications in catalysis and materials science. For example, the facile synthesis of (diamine)tetracarboxylatoplatinum(IV) complexes highlights the structural versatility and reactivity of cyclohexane diamine derivatives. These complexes, synthesized from various diamines including cyclohexane derivatives, demonstrate significant structural diversity and potential for application in catalysis and materials chemistry due to their distinct structural properties examined by X-ray analysis and NMR spectroscopy (Kim et al., 1999).

Catalysis and Asymmetric Reactions

Cyclohexane diamine derivatives have been used as catalysts in asymmetric synthesis, demonstrating their importance in synthetic organic chemistry. A novel chiral 1,2-diaminocyclohexane derivative was applied as a catalyst in aldol reactions between ketones and aryl aldehydes, providing products with excellent yields and enantioselectivity. This illustrates the cyclohexane diamine derivatives' role in facilitating highly selective chemical transformations, which is crucial for the production of chiral pharmaceuticals and fine chemicals (Xu et al., 2013).

Material Science and Engineering

In material science, cyclohexane diamine derivatives contribute to the development of advanced materials. For instance, organosoluble polyimides based on cyclohexane derivatives with specific substitutions demonstrate excellent solubility and thermal stability. These materials, due to their inherent viscosity and solubility in organic solvents, have potential applications in electronics and as advanced coatings, illustrating the cyclohexane diamine derivatives' role in the synthesis of high-performance polymeric materials (Yang et al., 2004).

Safety and Hazards

properties

IUPAC Name |

4-N-propan-2-ylcyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h7-9,11H,3-6,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXLVQISYRTWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC(CC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2865594.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)

![Oxan-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2865599.png)

![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)

![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)

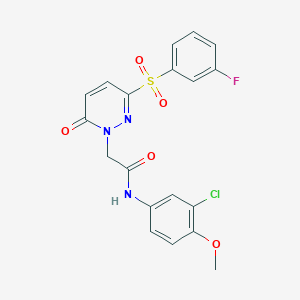

![2-((1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2865609.png)

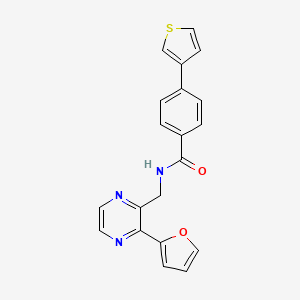

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)

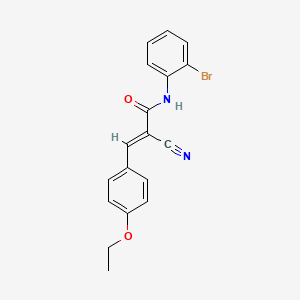

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2865616.png)